

comparative study of different synthetic routes to 1-Methyl-1H-imidazole-5-carbonitrile

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-5-carbonitrile

Cat. No.: B1306210

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A Comparative Guide to the Synthetic Routes of 1-Methyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways to obtain **1-Methyl-1H-imidazole-5-carbonitrile**, a valuable building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for efficiency, scalability, and overall cost-effectiveness. This document outlines two distinct methods: the direct N-methylation of 1H-imidazole-5-carbonitrile and a two-step synthesis commencing from 1-methyl-1H-imidazole-5-carboxaldehyde. We present a detailed comparison of these routes, supported by experimental protocols and quantitative data, to aid researchers in making informed decisions for their synthetic endeavors.

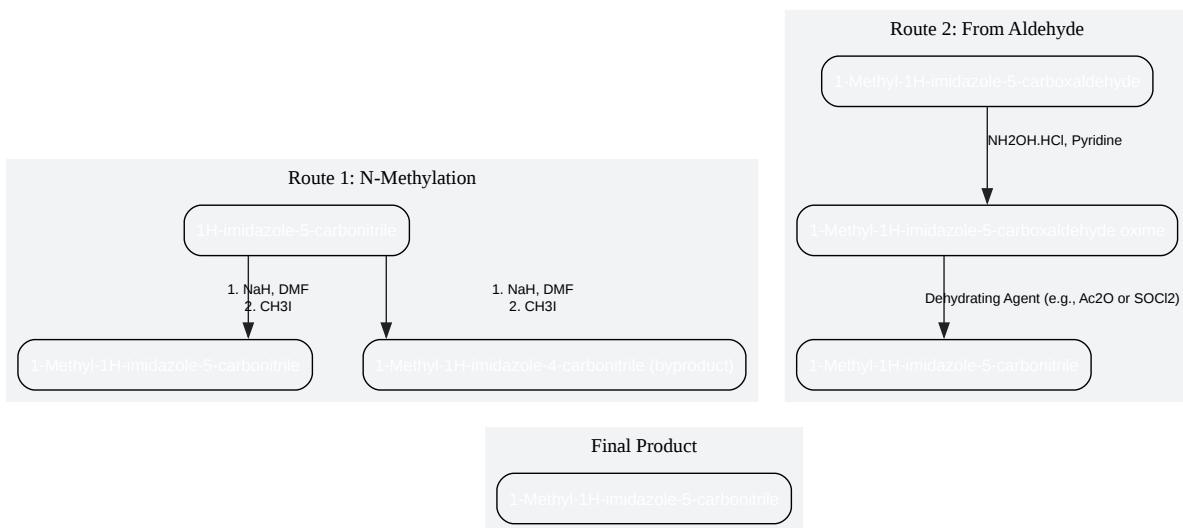
Data Presentation: A Quantitative Comparison

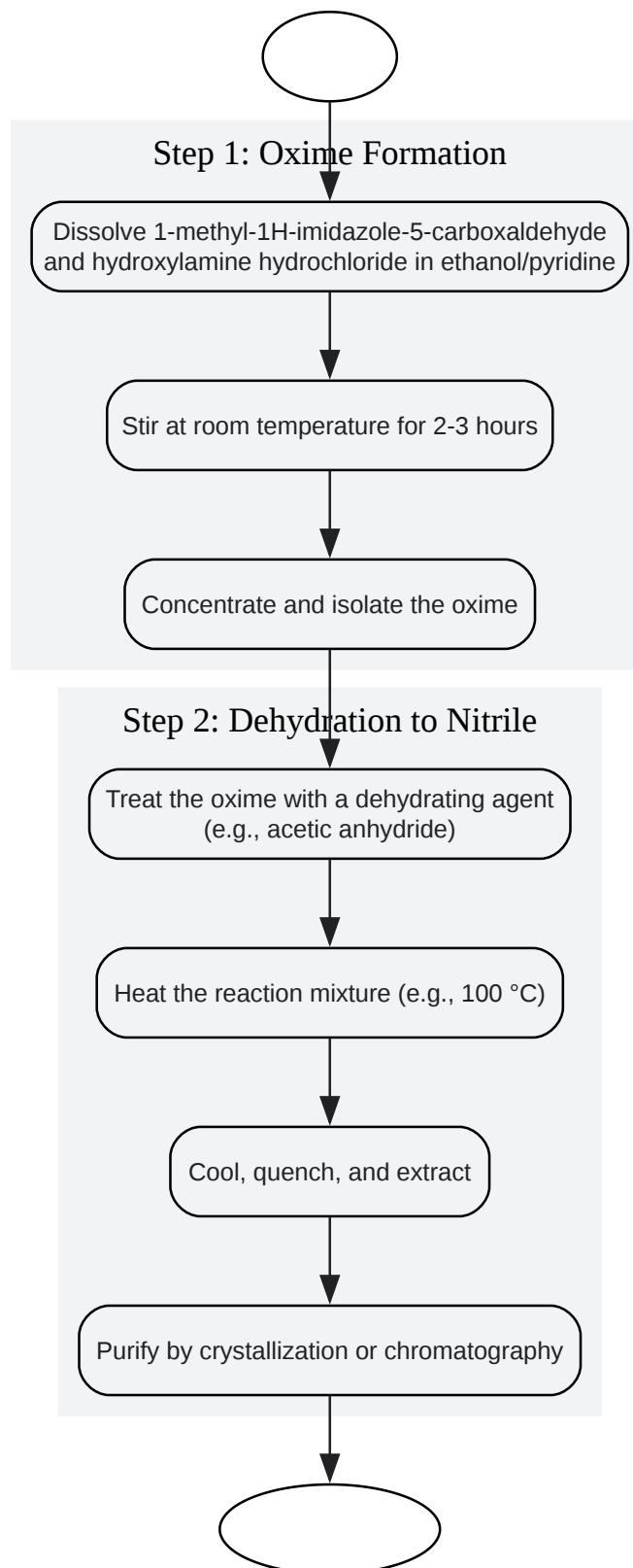
The following table summarizes the key quantitative data for the two synthetic routes to **1-Methyl-1H-imidazole-5-carbonitrile**, providing a clear comparison of their performance metrics.

Parameter	Route 1: N-Methylation of 1H-imidazole-5-carbonitrile	Route 2: From 1-Methyl-1H-imidazole-5-carboxaldehyde
Starting Materials	1H-imidazole-5-carbonitrile, Sodium Hydride, Methyl Iodide	1-Methyl-1H-imidazole-5-carboxaldehyde, Hydroxylamine Hydrochloride, Sodium Formate, Formic Acid
Key Intermediates	N/A	1-Methyl-1H-imidazole-5-carboxaldehyde oxime
Typical Yield	Moderate to Good (Regioisomer separation required)	Good to Excellent
Reaction Time	~3 hours	~4-5 hours
Reaction Temperature	0 °C to Room Temperature	Room Temperature to 100 °C
Key Advantages	Fewer synthetic steps.	High regioselectivity, avoiding isomeric separation.
Key Disadvantages	Formation of hard-to-separate regioisomers (1,4- and 1,5-). Use of hazardous sodium hydride.	Two-step process.

Synthetic Pathway Overview

The two synthetic routes are visualized in the diagram below, illustrating the starting materials, intermediates, and the final product.



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